molecular formula C10H15NO3 B1630565 (1S)-(-)-Camphanic acid amide CAS No. 54200-37-2

(1S)-(-)-Camphanic acid amide

Cat. No.: B1630565
CAS No.: 54200-37-2
M. Wt: 197.23 g/mol
InChI Key: GBVNYFRWPFCGSF-VHSXEESVSA-N
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Description

(1S)-(-)-Camphanic acid amide is a chiral amide derived from camphanic acid. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1S) configuration indicates that the compound is optically active and rotates plane-polarized light in a specific direction. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Mechanism of Action

Mode of Action

For instance, some amides are known to inhibit FAAH-1 activity, leading to an increase in the levels of AEA and related fatty acid amides . This can result in greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity .

Biochemical Pathways

The biochemical pathways affected by (1S)-(-)-Camphanic acid amide are likely related to the metabolism of fatty acid amides. The inhibition of FAAH-1 can lead to an increase in the levels of AEA and related fatty acid amides . This can affect various biochemical pathways, including those involved in pain and inflammation . Additionally, the cis-trans isomerization of amide bonds can lead to a wide range of structural and functional changes in proteins .

Pharmacokinetics

For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can be affected by the chemical structure of the amide, the presence of other drugs, and the patient’s physiological condition .

Result of Action

The result of the action of this compound is likely related to its inhibition of FAAH-1. This can lead to an increase in the levels of AEA and related fatty acid amides, which can have various effects at the molecular and cellular level. For instance, it can lead to changes in pain and inflammation pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the amide, which can influence its interaction with its target . Additionally, the presence of other drugs can affect the pharmacokinetics of the amide .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid amide can be synthesized through several methods. One common approach involves the reaction of (1S)-(-)-camphanic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate active ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient coupling reagents and catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high optical purity.

Comparison with Similar Compounds

    (1R)-(+)-Camphanic acid amide: The enantiomer of (1S)-(-)-Camphanic acid amide, with opposite optical rotation.

    N-methylcamphanic acid amide: A derivative with a methyl group attached to the nitrogen atom.

    Camphanic acid esters: Compounds where the amide group is replaced by an ester group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral auxiliary makes it valuable in producing enantiomerically pure compounds, a feature not shared by its non-chiral or differently substituted counterparts .

Properties

IUPAC Name

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVNYFRWPFCGSF-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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